molecular formula C10H10FNO2 B13193207 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13193207
M. Wt: 195.19 g/mol
InChI Key: PIFZFKKELWANGB-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves a multi-step process. One common method includes the directed ortho-lithiation of 8-fluoro-3,4-dihydroisoquinoline, followed by various transformations such as fluorine-amine exchange, reduction, and alkylation reactions . The reaction conditions often involve the use of reagents like butyllithium (BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) and subsequent reactions with different electrophiles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as calcium channels and neurotransmitter receptors. The fluorine atom enhances its binding affinity and selectivity, leading to potent biological effects . The compound’s ability to modulate neurotransmitter levels makes it a promising candidate for treating neurological conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-3,9,12H,4-5H2,(H,13,14)

InChI Key

PIFZFKKELWANGB-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=CC=C2F)C(=O)O

Origin of Product

United States

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